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molecular formula C4H7N5O2 B8667744 methyl 2-(5-amino-2H-1,2,3,4-tetrazol-2-yl)acetate

methyl 2-(5-amino-2H-1,2,3,4-tetrazol-2-yl)acetate

Cat. No. B8667744
M. Wt: 157.13 g/mol
InChI Key: CPLXDALGPSFXRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07361672B2

Procedure details

63.1 A solution of 8.5 g 5-amino-1H-tetrazole, 8.8 ml methyl chloroacetate and 5.8 g potassium hydroxide in 100 ml methanol was heated to reflux under an argon atmosphere and stirred for 18 h. A white solid slowly precipitated. The suspension was cooled to r.t. The white solid was filtered off and washed with methanol. The filtrate was concentrated. The residue was suspended in 100 ml EtOH and heated to reflux. After 1 h stirring at reflux, the mixture was filtered while hot. The filtrate was concentrated. The residue was recrystallized in 100 ml EtOH to give 1.8 g of (5-amino-tetrazol-2-yl)-acetic acid methyl ester as colorless crystalline solid.
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
8.8 mL
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[NH:6][N:5]=[N:4][N:3]=1.Cl[CH2:8][C:9]([O:11][CH3:12])=[O:10].[OH-].[K+]>CO>[CH3:12][O:11][C:9](=[O:10])[CH2:8][N:4]1[N:5]=[N:6][C:2]([NH2:1])=[N:3]1 |f:2.3|

Inputs

Step One
Name
Quantity
8.5 g
Type
reactant
Smiles
NC1=NN=NN1
Name
Quantity
8.8 mL
Type
reactant
Smiles
ClCC(=O)OC
Name
Quantity
5.8 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux under an argon atmosphere
CUSTOM
Type
CUSTOM
Details
A white solid slowly precipitated
FILTRATION
Type
FILTRATION
Details
The white solid was filtered off
WASH
Type
WASH
Details
washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
STIRRING
Type
STIRRING
Details
After 1 h stirring
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
FILTRATION
Type
FILTRATION
Details
the mixture was filtered while hot
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized in 100 ml EtOH

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC(CN1N=C(N=N1)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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